molecular formula C13H15N5O3 B4854228 4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No. B4854228
M. Wt: 289.29 g/mol
InChI Key: XMRJHHBORFYYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various biological systems.

Future Directions

There are several future directions for the research on 4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One of the directions is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to study its effects in various disease models to determine its efficacy and safety. Additionally, the development of new derivatives of 4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide could lead to the discovery of more potent and selective compounds for various therapeutic applications.
In conclusion, 4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action is not fully understood, but it has been found to inhibit the growth of cancer cells, reduce inflammation, and enhance cognitive function. Further research is needed to better understand its potential therapeutic applications and to develop more potent and selective compounds for various therapeutic applications.

Scientific Research Applications

4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-amino-N-[2-[(2-methylbenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-4-2-3-5-9(8)12(19)15-6-7-16-13(20)10-11(14)18-21-17-10/h2-5H,6-7H2,1H3,(H2,14,18)(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRJHHBORFYYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 3
4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 4
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4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 5
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4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 6
4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

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